
Methyl 4-phenylthiazole-2-carboxylate
Overview
Description
“Methyl 4-phenylthiazole-2-carboxylate” is a chemical compound with the molecular formula C11H9NO2S . It has a molecular weight of 219.26 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiazole ring attached to a phenyl group and a carboxylate group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 219.26 and a molecular formula of C11H9NO2S .Scientific Research Applications
Synthesis and Characterization
Synthesis of Oxazoles : Kumar et al. (2012) describe the synthesis of 2-phenyl-4,5-substituted oxazoles involving intramolecular copper-catalyzed cyclization of highly functionalized novel β-(methylthio)enamides, which is a key step in the process. These novel β-(methylthio)enamides are derived from 4-[(methylthio)hetero(aryl)methylene]-2-phenyl-5-oxazolone precursors (Kumar, Vijay, Saraiah, Misra, & Ila, 2012).
Antimicrobial Studies : Karabasannavar, Allolli, and Kalshetty (2017) synthesized Schiff base ligands incorporating 4-phenylthiazol-2-yl and investigated their antimicrobial properties. They found that metal complexes derived from these ligands demonstrated higher antimicrobial activity compared to the free ligand (Karabasannavar, Allolli, & Kalshetty, 2017).
Pharmaceutical Research
Antitubercular Activity : Shinde et al. (2019) synthesized derivatives of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole and evaluated their antitubercular activity. They reported good activity against Mycobacterium tuberculosis, indicating potential for further development as antitubercular agents (Shinde, Mahulikar, Mhaske, Chakraborty, Choudhari, Phalle, Choudhari, & Sarkar, 2019).
Cancer Cell Line Evaluation : Aliabadi et al. (2010) investigated substituted 2-phenylthiazole-4-carboxamide derivatives for their cytotoxic effects against various human cancer cell lines. They discovered that certain substitutions improved activity against specific cell lines (Aliabadi, Shamsa, Ostad, Emami, Shafiee, Davoodi, & Foroumadi, 2010).
Material Science
Photochemistry and Spectroscopy : Lopes et al. (2011) synthesized Methyl 4-chloro-5-phenylisoxazole-3-carboxylate and studied its photochemistry and vibrational spectra, providing insights into the properties of these compounds under different conditions (Lopes, Nunes, Gómez-Zavaglia, Pinho e Melo, & Fausto, 2011).
Synthesis of Novel Heterocyclic Compounds : Gomha et al. (2017) synthesized novel pharmacophores containing thiazole moiety, demonstrating their potential as potent anticancer agents. These findings contribute to the development of new therapeutic compounds in cancer treatment (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Chemistry and Biochemistry
Fluorescent Probe Development : Wang et al. (2017) developed a colorimetric and ratiometric fluorescent probe using ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate for the detection of biothiols in living cells. This probe offers rapid and sensitive detection, useful in various analytical and diagnostic applications (Wang, Zhu, Jiang, Hua, Na, & Li, 2017).
Antimicrobial Agent Design : Omar et al. (2020) designed novel 2-Amino-4-Methylthiazole analogs with antimicrobial properties. They showed potential as inhibitors of GlcN-6-P Synthase, highlighting a new approach to developing antimicrobial agents (Omar, Ihmaid, Habib, Althagfan, Ahmed, Abulkhair, & Ahmed, 2020).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-phenyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-14-11(13)10-12-9(7-15-10)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKMHNVAJGQKNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CS1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



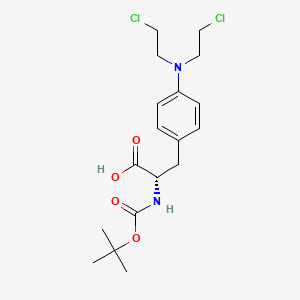
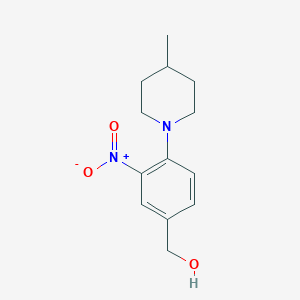

![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B3155085.png)



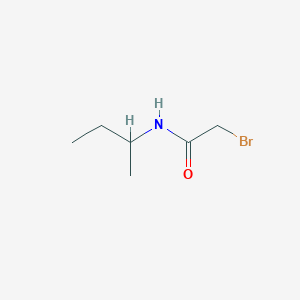
![2-{Imidazo[2,1-b][1,3]thiazol-3-yl}acetic acid](/img/structure/B3155113.png)
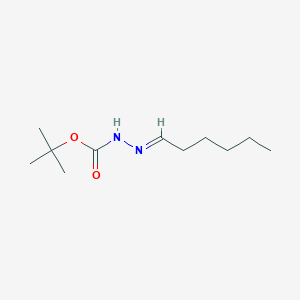
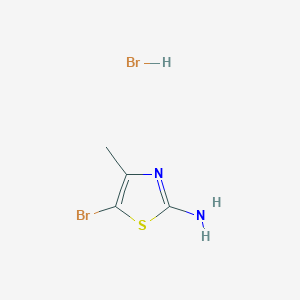
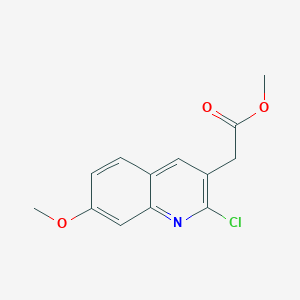
![Methyl [3-(2-oxopropyl)phenyl]acetate](/img/structure/B3155149.png)
